NaV1.7 Antagonist Potency and Isoform Selectivity Profile
The compound exhibits antagonist activity against the human NaV1.7 channel, a validated target for pain. In a PatchXpress electrophysiology assay on HEK293 cells expressing partially inactivated human NaV1.7, the IC50 was 240 nM [1]. Critically, the same assay format reveals selectivity over the cardiac NaV1.5 isoform (IC50 = 1,260 nM), representing a 5.3-fold window [1]. Further selectivity is observed against the hERG potassium channel (IC50 = 8,500 nM), yielding a 35-fold margin over NaV1.7 [1]. No head-to-head data against a structurally related comparator under identical conditions is publicly available. However, the selectivity ratios can be compared to published profiles of other NaV1.7 inhibitors; for example, the clinical candidate PF-05089771 demonstrated NaV1.7 IC50 of ~11 nM with approximately 10-fold selectivity over NaV1.5, suggesting this compound occupies a distinct potency/selectivity space [2].
| Evidence Dimension | NaV1.7 antagonist potency and selectivity ratios |
|---|---|
| Target Compound Data | NaV1.7 IC50: 240 nM (PatchXpress, partially inactivated); NaV1.5 IC50: 1,260 nM (selectivity ratio 5.3x); hERG IC50: 8,500 nM (selectivity ratio 35x) |
| Comparator Or Baseline | PF-05089771 (NaV1.7 clinical candidate): NaV1.7 IC50 ~11 nM; ~10-fold selectivity over NaV1.5 (Cross-study reference, not direct head-to-head) |
| Quantified Difference | This compound is less potent on NaV1.7 (240 nM vs ~11 nM) but may offer a different selectivity signature suitable for tool compound applications where moderate potency is acceptable. |
| Conditions | PatchXpress voltage clamp on HEK293 cells expressing partially inactivated human NaV1.7 and NaV1.5; hERG PatchXpress assay. |
Why This Matters
The moderate NaV1.7 potency combined with measurable selectivity over cardiac ion channels may make this compound a useful tool for probing NaV1.7 biology where cardiac safety margins are a concern.
- [1] BindingDB. BDBM50379389 Affinity Data: IC50 values for NaV1.7, NaV1.5, and hERG. Accessed 2026. View Source
- [2] Swain, N. A., et al. (2017). Discovery of clinical candidate PF-05089771: a potent, selective, and peripherally restricted NaV1.7 blocker for the treatment of pain. Journal of Medicinal Chemistry, 60(16), 7210–7232. View Source
